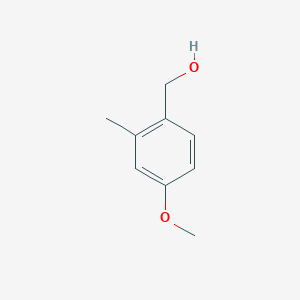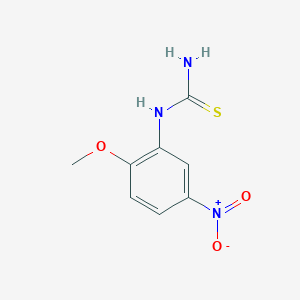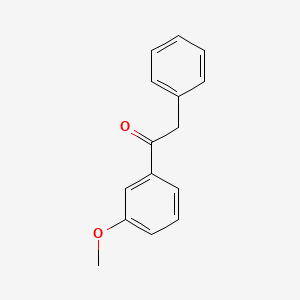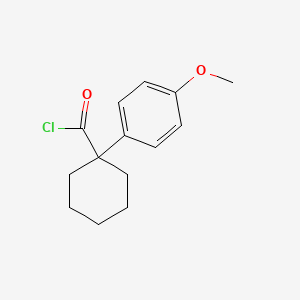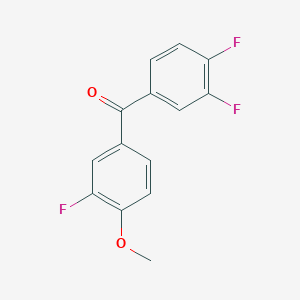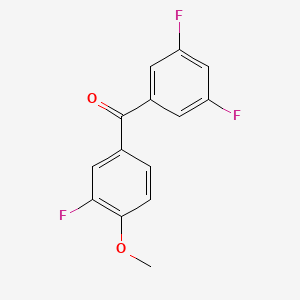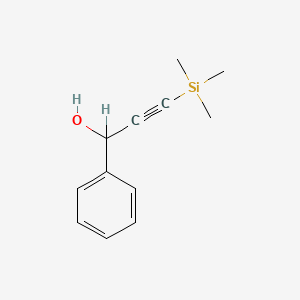
1-苯基-3-(三甲基硅基)-2-丙炔-1-醇
概述
描述
“1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol” is an organic compound with the empirical formula C12H16OSi . It is also known by the synonym "α-[(Trimethylsilyl)ethynyl]benzenemethanol" .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol involves unique chemistry of alkynylsilanes (silylacetylenes). The silyl group not only protects the terminal C–H of acetylenes but also can be converted into other functionalities after reaction of the alkynylsilane . The acid-catalyzed reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with a series of primary amides gives 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles in excellent yields .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is represented by the SMILES stringCSi(C)C#CC(O)c1ccccc1 . The InChI key for this compound is RVTDALNDYLDVMN-UHFFFAOYSA-N . Chemical Reactions Analysis
The unique character of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is exemplified not only in the silyl protection of the terminal C–H of acetylenes, but also in the ability of the silyl group to be converted into other functionalities after reaction of the alkynylsilane and to its ability to dictate and improve the regioselectivity of reactions at the triple bond .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.5193 and a density of 0.9610 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学研究应用
氢铝化反应
1-苯基-3-(三甲基硅基)-2-丙炔-1-醇已被用于氢铝化反应。例如,它与二异丁基铝氢化物(DIBAH)或丁基(二异丁基)铝锂(BL-DIBAH)发生氢铝化反应。来自DIBAH的产物阴离子与羰基化合物在苯硫醚基的α位被捕获,生成1,3-二烯作为彼得森烯化产物(Tanaka, Kanemasa, & Tsuge, 1990)。
有机合成中的交叉偶联
该化合物参与与双(三甲基硅基)乙炔的区域和立体选择性交叉偶联,在铑催化剂存在下。这个过程导致2-羟甲基-(E)-烯炔和荧光二氢呋喃衍生物的产生(Horita et al., 2007)。
腐蚀抑制
1-苯基-3-(三甲基硅基)-2-丙炔-1-醇已被发现有效地抑制钢在盐酸溶液中的腐蚀。它作为一种主要抑制剂,其寡聚物膜作为次要屏障以减少腐蚀速率(Growcock & Lopp, 1988)。
立体特异性还原
它作为丙炔醇的立体特异性还原中间体,产生(E)-3-三甲基硅基-2-丙烯-1-醇,这个过程涉及对CC的加成和去保护反应(Jones & Denmark, 2003)。
不对称水解
1-苯基-3-(三甲基硅基)-2-丙炔-1-醇经过脂肪酶介导的不对称水解,导致光学纯化合物的产生,这在对映选择性合成中具有重要意义(Shimizu, Kawanami, & Fujisawa, 1992)。
安全和危害
未来方向
The unique chemistry of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, particularly its ability to improve the regioselectivity of reactions at the triple bond and the subsequent transformations of the silyl group, makes it highly versatile and useful in various chemical reactions . This suggests potential for further exploration and application in organic synthesis.
属性
IUPAC Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDALNDYLDVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375147 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
CAS RN |
89530-34-7 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


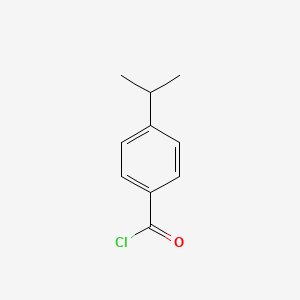
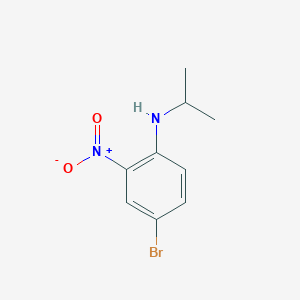
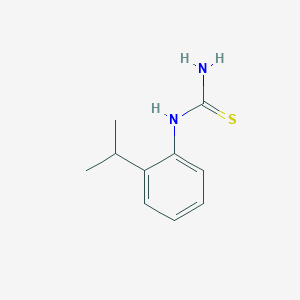

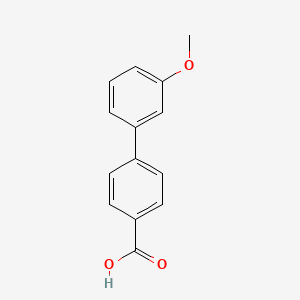
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
